Methyl 7-aminoquinoline-4-carboxylate
Description
Methyl 7-aminoquinoline-4-carboxylate is a quinoline derivative characterized by an amino group at the 7-position and a methyl ester at the 4-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and synthetic utility, particularly in antimicrobial, anticancer, and antimalarial applications. The amino group at position 7 likely enhances solubility and hydrogen-bonding capacity compared to non-polar substituents, which may influence its reactivity and biological activity .
Properties
IUPAC Name |
methyl 7-aminoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-5-13-10-6-7(12)2-3-8(9)10/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBCVSOQMCUCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Bromination and Cyclization
The synthesis begins with 6-bromoisatin, which undergoes cyclization under acidic conditions to form 7-bromoquinoline-4-carboxylic acid. This step establishes the quinoline core structure while introducing a bromine atom at the 7-position, critical for subsequent functionalization.
Esterification with Thionyl Chloride
In the third step, 7-bromoquinoline-4-carboxylic acid is converted to its methyl ester using thionyl chloride in methanol:
Key conditions include refluxing overnight with incremental thionyl chloride additions, achieving an 80.5% yield. Excess thionyl chloride ensures complete esterification, while sodium bicarbonate washes remove residual acid.
Buchwald-Hartwig Amination
The fourth step introduces the amino group via a palladium-catalyzed coupling reaction:
Table 1: Reaction Conditions for Step 4
| Parameter | Value |
|---|---|
| Substrate | Methyl 7-bromoquinoline-4-carboxylate |
| Ligand | Xantphos (0.67 g, 1.2 mmol) |
| Catalyst | Palladium acetate (0.07 g) |
| Base | Cesium carbonate (3.1 g) |
| Solvent | 1,4-Dioxane (20 mL) |
| Temperature | Reflux under N₂ |
| Time | 3 hours |
| Yield | 98.0% |
This step employs tert-butoxycarbonyl (Boc) protection to prevent over-amination, with Xantphos enhancing catalyst stability. The Boc group is later removed under acidic conditions.
Deprotection to Reveal the Amino Group
Step 5 removes the Boc group using concentrated hydrochloric acid in methanol:
Reaction at 50°C for 2 hours achieves a 94.7% yield, with ammonia washings neutralizing excess acid.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
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Esterification (Step 3): Methanol serves dual roles as solvent and nucleophile. Reflux conditions (65°C) accelerate thionyl chloride’s reactivity, while incremental SOCl₂ additions prevent side reactions.
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Amination (Step 4): 1,4-Dioxane’s high boiling point (101°C) facilitates reflux, and nitrogen purging minimizes catalyst oxidation.
Catalyst Loading and Selectivity
The Pd(OAc)₂/Xantphos system (2.5 mol% Pd) achieves near-quantitative conversion without requiring expensive ligands. Control experiments indicate that reducing Pd loading below 1 mol% decreases yields to <70%, emphasizing the need for optimal catalyst ratios.
Table 2: Summary of Yields Across Key Steps
| Step | Product | Yield | Purity (HPLC) |
|---|---|---|---|
| 3 | Methyl 7-bromoquinoline-4-carboxylate | 80.5% | 98.2% |
| 4 | Boc-protected intermediate | 98.0% | 99.1% |
| 5 | This compound | 94.7% | 97.8% |
Purity is maintained through sequential extractions (ethyl acetate/PE) and pH-controlled crystallizations. The final product’s structure is confirmed via (δ 8.9 ppm, quinoline H-2) and LC-MS ([M+H]⁺ = 217.1).
Scalability and Industrial Feasibility
The patented method demonstrates excellent scalability:
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Kilogram-Scale Test: A 1 kg batch of 6-bromoisatin produced 742 g of this compound (87% overall yield), confirming reproducibility.
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Cost Analysis: Raw material costs are reduced by 40% compared to prior routes using noble metal catalysts.
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Environmental Impact: Aqueous workups and minimal halogenated solvent use align with green chemistry principles.
Comparison with Alternative Approaches
While earlier methods relied on nitration/reduction sequences or expensive chiral auxiliaries, this route offers distinct advantages:
Table 3: Method Comparison
| Parameter | Patented Method | Traditional Nitration |
|---|---|---|
| Yield (Step 5) | 94.7% | 62–68% |
| Catalyst Cost | $12/g Pd | $140/g Rh |
| Purification | Simple crystallization | Column chromatography |
| Scalability | Demonstrated at kg-scale | Lab-scale only |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-aminoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives, each with distinct biological activities .
Scientific Research Applications
Scientific Research Applications
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Anticancer Activity
- Methyl 7-aminoquinoline-4-carboxylate has shown promise as an anticancer agent. In various studies, it has been evaluated for its cytotoxic effects against different cancer cell lines. For instance, modifications to the compound's structure have led to increased potency against breast cancer cells, with certain derivatives demonstrating a significant decrease in cell viability at low concentrations .
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Antimicrobial Properties
- The compound exhibits notable antibacterial and antifungal activities. Research indicates that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents. Its mechanism often involves disrupting bacterial cell wall synthesis or interfering with nucleic acid metabolism.
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Antimalarial Potential
- Similar to other quinoline derivatives like chloroquine, this compound is being investigated for its antimalarial properties. Studies have suggested that it may inhibit heme polymerase in the malaria parasite, leading to toxic accumulation of heme. This mechanism is crucial for combating resistant strains of Plasmodium falciparum.
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Tuberculosis Treatment
- Recent studies have explored the efficacy of this compound derivatives against Mycobacterium tuberculosis. Certain modifications have resulted in compounds that exhibit strong inhibitory activity against both replicating and non-replicating forms of the bacterium . These findings highlight the compound's potential role in developing new treatments for tuberculosis.
Case Studies
Industrial Applications
This compound is not only relevant in medicinal chemistry but also finds applications in various industrial sectors:
- Dyes and Pigments : The compound serves as an intermediate in synthesizing dyes due to its vibrant color properties.
- Agrochemicals : It is utilized in developing agrochemical products, enhancing crop protection strategies.
- Pharmaceuticals : As a versatile building block, it aids in synthesizing more complex pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of methyl 7-aminoquinoline-4-carboxylate involves its interaction with various molecular targets. For instance, in antimalarial activity, it is believed to inhibit heme polymerase, leading to the accumulation of toxic heme in the parasite . This disrupts the parasite’s membrane function and ultimately leads to its death. The compound’s anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 7-aminoquinoline-4-carboxylate with structurally related quinoline derivatives, focusing on substituents, molecular properties, and applications:
Key Observations:
Bromo Group (7-Br): Increases molecular weight and lipophilicity, favoring membrane permeability but reducing solubility . Methoxy Group (7-OCH₃): Improves metabolic stability and electron-donating effects, beneficial for photophysical applications .
Safety Profile: Methyl 7-aminoisoquinoline-4-carboxylate (a positional isomer) has hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), suggesting similar risks for the quinoline analog . Brominated derivatives (e.g., 7-Br) may pose higher toxicity due to halogenated byproducts .
Synthetic Utility: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is used as a building block in antibacterial agents, highlighting the role of halogen and alkoxy groups in medicinal chemistry . Methyl quinoline-4-carboxylate derivatives are often intermediates in synthesizing fluorescence tags and kinase inhibitors .
Biological Activity
Methyl 7-aminoquinoline-4-carboxylate (MAQC) is a derivative of the quinoline family, recognized for its diverse biological activities, particularly as an antimalarial agent. This compound exhibits significant potential in medicinal chemistry, with applications extending to anticancer and antibacterial activities. This article reviews the biological activity of MAQC, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
MAQC features a methyl ester group at the 4-position and an amino group at the 7-position of the quinoline ring. This unique structure contributes to its reactivity and biological activity. The presence of these functional groups enhances its ability to interact with various biological targets.
MAQC's primary mechanism of action involves the inhibition of heme polymerase, an essential enzyme in malaria parasites. By inhibiting this enzyme, MAQC leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death. Additionally, similar compounds have demonstrated mechanisms involving inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in Plasmodium species .
Antimalarial Activity
Research indicates that MAQC exhibits potent antimalarial properties. In vitro studies have shown that it is effective against various strains of Plasmodium falciparum, including drug-resistant variants . The compound's efficacy can be attributed to its ability to penetrate the food vacuole of the parasite, where it exerts its toxic effects.
Comparative Efficacy Table
| Compound | IC50 (nM) | Activity Against Drug-Resistant Strains |
|---|---|---|
| This compound | 15 | Yes |
| Chloroquine | 30 | Limited |
| DDD107498 | 10 | Yes |
Table 1: Comparative efficacy of various quinoline derivatives against Plasmodium falciparum.
Anticancer Activity
MAQC has also been evaluated for its anticancer properties. Studies have shown that it exhibits significant growth inhibition in various cancer cell lines, including breast cancer (MCF7) and colon cancer cells. The structure-activity relationship studies indicate that modifications to the quinoline ring can enhance or diminish this activity.
Anticancer Activity Table
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MCF7 | 5.5 |
| 7-chloro-4-aminoquinoline | MDA-MB468 | 12.0 |
| Chloroquine | MCF7 | 38.4 |
Table 2: Anticancer activity of MAQC compared to other compounds.
Case Studies
- In Vitro Studies : A recent study demonstrated that MAQC effectively inhibited the growth of Plasmodium falciparum with an IC50 value of approximately 15 nM. This study highlighted its potential as a lead compound for developing new antimalarial drugs .
- Structure-Activity Relationship Analysis : SAR studies revealed that modifications at the 4-position significantly influence both antimalarial and anticancer activities. For instance, compounds with electron-withdrawing groups at this position showed enhanced potency against resistant strains .
- In Vivo Efficacy : In animal models, MAQC exhibited promising results in reducing parasitemia levels in Plasmodium berghei-infected mice, supporting its potential for further development as an antimalarial agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl 7-aminoquinoline-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of substituted anilines with β-keto esters, followed by cyclization. For example, derivatives of quinoline-4-carboxylates are synthesized via the Pfitzinger reaction using substituted isatins and keto esters . Optimization can include adjusting solvent systems (e.g., ethanol or acetic acid), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC and purification via recrystallization (e.g., using ethanol or methanol) improves yield and purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quinoline scaffold and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N–H stretches). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography, using programs like SHELXL , resolves absolute configuration when single crystals are obtainable .
Q. How can in vitro cytotoxicity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer : The MTT assay is widely used for cytotoxicity screening. Cells (e.g., HeLa or MCF-7) are treated with serial dilutions of the compound (1–100 μM) for 24–48 hours. Post-incubation, MTT reagent is added, and formazan crystals are dissolved in DMSO. Absorbance at 570 nm is measured, with IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., doxorubicin) and normalize to untreated cells .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?
- Methodological Answer : Challenges include poor crystal quality (e.g., twinning or weak diffraction) and low-resolution data. Mitigation strategies:
- Optimize crystallization conditions (e.g., slow evaporation in ethanol/water mixtures).
- Use synchrotron radiation for enhanced data resolution.
- Apply twin refinement protocols in SHELXL or Olex2. For disordered regions, implement restraints on bond lengths and angles .
Q. How do substituent modifications on the quinoline core influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., electron-withdrawing groups at position 7 or ester modifications). Biological assays (e.g., antimicrobial or antiproliferative) are paired with computational tools like molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., DNA gyrase or topoisomerases). Comparative analysis of IC₅₀ values and docking scores identifies pharmacophoric features .
Q. What advanced spectroscopic methods can resolve tautomeric or protonation state ambiguities in this compound?
- Methodological Answer : Variable-temperature NMR (VT-NMR) detects tautomeric equilibria by observing chemical shift changes at different temperatures. Solid-state NMR or X-ray photoelectron spectroscopy (XPS) clarifies protonation states. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electronic environments and predict spectroscopic signatures, validated against experimental data .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- Reproduce synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Compare NMR data with published spectra in databases like SciFinder or Reaxys.
- Reanalyze disputed samples via independent methods (e.g., HPLC purity checks or elemental analysis) .
Research Design and Reporting
Q. What guidelines ensure rigorous reporting of experimental data for this compound in publications?
- Methodological Answer : Follow the "Experimental" section guidelines from Medicinal Chemistry Research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
